2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate
Overview
Description
“2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate” is a chemical compound that contains an isothiocyanate group (-N=C=S), a trifluoromethyl group (-CF3), and a chloro group (-Cl) attached to a phenyl ring.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable phenyl ring precursor with trifluoromethyl, chloro, and isothiocyanate groups in a multi-step process. The exact synthesis route would depend on the available starting materials and the desired yield and purity.Molecular Structure Analysis
The phenyl ring provides a planar, aromatic base to the molecule. The electronegative trifluoromethyl and chloro groups will likely cause an electron-withdrawing effect, making the phenyl ring less electron-rich. The isothiocyanate group is polar due to the presence of nitrogen and sulfur atoms.Chemical Reactions Analysis
The reactivity of “2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate” would be influenced by the functional groups present. For example, the isothiocyanate group can react with amines to form thioureas.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar isothiocyanate group could increase its solubility in polar solvents.Scientific Research Applications
Analytical Applications in Food Chemistry
2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate has been utilized in the field of food chemistry, specifically for the analysis of biogenic amines in beverages. A study demonstrated its use as a derivatization agent for histamine, tyramine, tryptamine, and 2-phenylethylamine, facilitating their determination via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and 19F nuclear magnetic resonance analysis. This application underscores its usefulness in improving analytical methods in food chemistry (Jastrzębska et al., 2018).
Inhibition of Gene Expression
Research into the structure-activity relationship of compounds related to 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate, particularly in the context of inhibiting NF-kappaB and AP-1 gene expression, has been conducted. This study explored modifications to the pyrimidine portion of related compounds, aiming to improve potential oral bioavailability and understanding the critical role of certain functional groups in their activity (Palanki et al., 2000).
Development of Novel Organic Compounds
The synthesis of new organic compounds involving 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate has been explored in various studies. For instance, the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol and its conversion into benzothiazines and their sulfones highlights the versatility of this compound in organic synthesis. Such studies contribute to the broader understanding and development of fluorinated compounds with potential applications in various fields (Thomas et al., 2003).
Antimicrobial Applications
Research into the antimicrobial properties of novel quinoline-thiazole derivatives involving 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate has been conducted. This study focused on synthesizing and screening these compounds for antibacterial activity against various pathogens, highlighting the potential of such compounds in developing new antimicrobial agents (Desai et al., 2012).
Organocatalysis in Transesterification Reactions
The use of zwitterionic salts derived from 3,5-bis(trifluoromethyl)phenyl isothiocyanate as organocatalysts in transesterification reactions represents another interesting application. These salts have shown effectiveness in catalyzing the transesterification of methyl carboxylates and alcohols, demonstrating the potential of such compounds in organic synthesis and industrial applications (Ishihara et al., 2008).
Safety And Hazards
As with any chemical compound, handling “2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate” would require appropriate safety measures. This could include wearing protective clothing and working in a well-ventilated area.
Future Directions
The potential applications and future directions for “2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate” would depend on its properties and reactivity. It could potentially be used as a building block in the synthesis of more complex molecules.
Please note that this is a general analysis based on the compound’s structure. For a more detailed and accurate analysis, specific study and research are required. Always follow safety guidelines when handling chemical compounds.
properties
IUPAC Name |
1-chloro-2-isothiocyanato-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NS/c9-6-2-1-5(8(10,11)12)3-7(6)13-4-14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTMKXDMVYHDSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N=C=S)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177746 | |
Record name | 2-Chloro-5-trifluoromethylphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00177746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate | |
CAS RN |
23165-49-3 | |
Record name | 1-Chloro-2-isothiocyanato-4-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23165-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-trifluoromethylphenyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023165493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 23165-49-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172980 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-5-trifluoromethylphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00177746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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